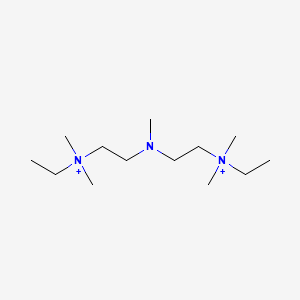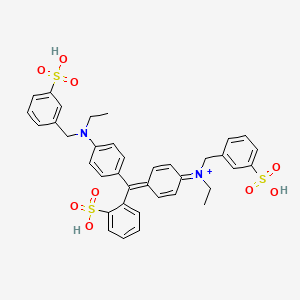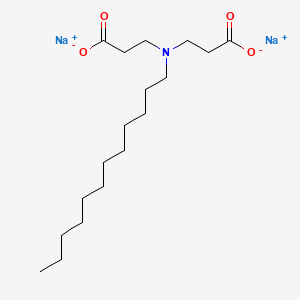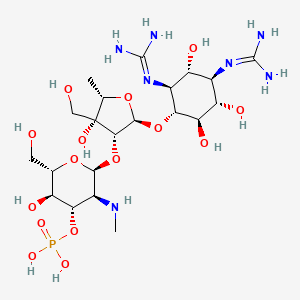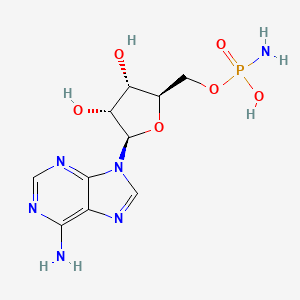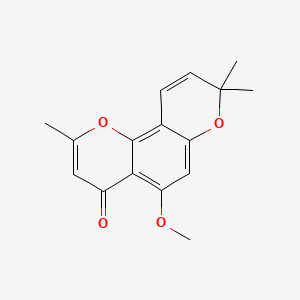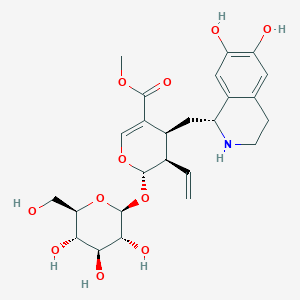
Deacetylipecoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deacetylipecoside is an isoquinoline alkaloid consisting of beta-D-glucose having a (2S,3R,4S)-3-ethenyl-4-{[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolinium-1-yl]methyl}-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl group attached at the anomeric centre. It is an isoquinoline alkaloid, a beta-D-glucoside and a methyl ester. It is a conjugate base of a deacetylipecoside(1+).
Wissenschaftliche Forschungsanwendungen
Enzymatic Characterization and Applications
Purification and Characterization of Deacetylipecoside Synthase
Deacetylipecoside synthase (DIS) catalyzes the formation of the (R)-epimer of deacetylipecoside from dopamine and secologanin. It's highly specific to its substrates, particularly dopamine, and is inhibited by alangimakine and dehydroalangimakine. This specificity and the unique enzymatic properties of DIS may have implications for the synthesis of tetrahydroisoquinoline monoterpene glucosides, which also possess an (R)-configuration at the same chiral center (De-Eknamkul et al., 2000).
Biochemical and Molecular Insights
Histone Deacetylase Enzymes and Regulation of Gene Expression
Histone deacetylase enzymes (HDACs) play a pivotal role in regulating gene expression by modifying the acetylation state of histones, impacting chromatin structure. These enzymes are increasingly recognized as therapeutic targets for cancer and other conditions. For example, HDAC3 requires recruitment into co-repressor complexes for enzymatic activity, a process involving inositol tetraphosphate as an 'intermolecular glue' between HDAC3 and the SMRT co-repressor. Understanding these interactions and the broader roles of HDACs opens new therapeutic avenues for treating diseases like cancer, heart failure, and various inflammatory and immune conditions (Watson et al., 2011; McKinsey, 2012; Shakespear et al., 2011; Schölz et al., 2015; Kazantsev & Thompson, 2008).
Therapeutic Applications and Implications
Potential in Neurodegenerative Disorders and Other Diseases
HDAC inhibitors, initially utilized as anticancer drugs, have shown promise in treating a broad spectrum of human disorders, including neurodegenerative diseases. These inhibitors can restore transcriptional balance, modulate cytoskeletal function, affect immune responses, and enhance protein degradation pathways. Although their specific mechanisms and therapeutic potentials vary, the modulation of protein acetylation levels by HDAC inhibitors presents a promising strategy for addressing conditions like Alzheimer's disease, Parkinson's disease, and others (Kazantsev & Thompson, 2008; Xu et al., 2011; Hahnen et al., 2008).
Eigenschaften
Produktname |
Deacetylipecoside |
|---|---|
Molekularformel |
C25H33NO11 |
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
methyl (2S,3R,4S)-4-[[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/t12-,14+,16-,19-,20-,21+,22-,24+,25+/m1/s1 |
InChI-Schlüssel |
MTAVTRZTGFLKSC-MDXCLUIBSA-N |
Isomerische SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@@H]2C3=CC(=C(C=C3CCN2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Kanonische SMILES |
COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






